Janagliflozin
Description
Structure
3D Structure
Properties
CAS No. |
1800115-22-3 |
|---|---|
Molecular Formula |
C25H29ClO6 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1 |
InChI Key |
WDBIPGHUEJEKTC-VWQPKTIXSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl |
Canonical SMILES |
C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Reduction
A widely used method involves Friedel-Crafts acylation of ethyl phenyl ether with in situ-generated acid chlorides to form ketone intermediates. Subsequent reduction with triethylsilane (TES) and trifluoroacetic acid (TFA) converts the ketone to a methylene group. For example, ketone 13 is reduced to 14 with >95% yield in dapagliflozin synthesis, a step directly applicable to Janagliflozin’s aryl precursor.
Grignard and Organozinc Reagent Approaches
Alternative routes employ Grignard or arylzinc reagents to form diarylmethanols, which are dehydrated to diarylmethylenes. For instance, reacting aldehyde 9 with Grignard reagent 10 yields diarylmethanol 11 , followed by acid-catalyzed dehydration. Organozinc reagents offer improved selectivity in cross-coupling reactions, critical for this compound’s asymmetric aryl group.
Table 1: Comparison of Aryl Group Synthesis Methods
| Method | Reagent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Friedel-Crafts | TES/TFA | 92 | High | |
| Grignard | Mg-based | 85 | Moderate | |
| Organozinc coupling | Zn/Ni catalysis | 89 | High |
Glycosylation Strategies
The coupling of the aryl moiety to the glucose core is achieved via β-selective glycosylation, a hallmark of gliflozin syntheses.
C-Aryl Glycoside Formation
Ethyl C-aryl glycoside intermediates, such as 9 in dapagliflozin synthesis, are pivotal. These are synthesized by reacting glucosyl bromides with arylzinc reagents under nickel(0) catalysis, achieving β-selectivity >20:1. For this compound, a similar approach using a substituted arylzinc reagent would ensure stereochemical fidelity.
Epoxide Ring-Opening
Epoxide intermediates (e.g., 24 ) react with aryl-lithium or zinc reagents to install the aryl group. This method, demonstrated in dapagliflozin’s synthesis, offers regioselectivity controlled by reaction conditions. For example, epoxide 24 reacts with 2-lithiofuran to yield β-aryl glucose 25 in 78% yield.
Deprotection and Final Modification
Global deprotection of sugar hydroxyls and final reduction yield the active pharmaceutical ingredient (API).
Zemplén Deacetylation
O-Debenzoylation using sodium methoxide (Zemplén conditions) removes acetyl groups without degrading the glycosidic bond. This step, critical in dapagliflozin’s synthesis, achieves >99% deprotection efficiency.
Reductive Final Steps
Unprotected intermediates like 9 undergo reduction with sodium borohydride or catalytic hydrogenation to yield this compound. Dapagliflozin’s synthesis reports a diastereoselectivity of 98:2 using NaBH4, a benchmark for this compound.
Process Optimization and Scalability
Industrial-scale production demands cost-effective and reproducible methods.
Crystallization of Key Intermediates
Ethyl C-aryl glycoside 9 is purified as an n-propanol solvate, achieving >98.5% purity. Crystallization parameters (solvent, cooling rate) are optimized to minimize impurities, a strategy directly applicable to this compound.
Solvent and Catalyst Selection
Green chemistry principles favor aqueous solvents and recyclable catalysts. Nano-catalyzed routes, as explored in steroidal SGLT2 inhibitors, reduce waste and improve reaction kinetics.
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Crystallization solvent | n-propanol | Purity >98.5% | |
| Reduction catalyst | Pd/C (5 wt%) | Selectivity 98:2 | |
| Reaction temperature | 45°C | Yield 89% |
Analytical Characterization
Rigorous quality control ensures compliance with pharmacopeial standards.
Spectroscopic Methods
Mass Spectrometry
High-resolution MS validates molecular weight and detects isotopic impurities.
Comparative Analysis with Other Gliflozins
This compound’s synthesis diverges from dapagliflozin in aryl group functionalization but shares glycosylation and deprotection steps. Canagliflozin’s wet granulation tablet formulation is unrelated to this compound’s API synthesis but highlights industry trends in downstream processing.
Chemical Reactions Analysis
Aryl Group Construction
-
Friedel-Crafts Acylation : Aryl ketone intermediates are synthesized via Friedel-Crafts reactions. For example, ethylphenyl ether reacts with in-situ-generated acid chlorides to form 4-acylated derivatives .
-
Organometallic Coupling : Grignard or lithium reagents (e.g., 2-lithiofuran) react with aldehydes or ketones to form diarylmethanols or diarylmethylenes. Subsequent reductions with triethylsilane (TES) yield the final aryl substituent .
Glucosylation
-
Epoxide Opening : Tribenzyl glycal epoxide intermediates (e.g., compound 24 ) react with aryl-lithium or zinc reagents to introduce the aryl moiety at the glucose anomeric position. This step determines α/β stereochemistry .
-
Ni-Catalyzed Cross-Coupling : Arylzinc reagents couple with protected glucosyl bromides under Ni(0) catalysis, achieving β-selective C1-arylation .
Deprotection and Functionalization
-
Silane Reduction : Triethylsilane reduces ketones or hemiketals (e.g., gluconolactone derivatives) to methylene groups, critical for finalizing the glucoside structure .
-
Hydroboration/Oxidation : Introduces hydroxyl groups at specific sugar positions, as seen in β-arylated sugar derivatives .
Table 1: Key Synthetic Reactions
Metabolic Reactions
Janagliflozen undergoes hepatic metabolism, primarily via glucuronidation and oxidation:
-
Glucuronidation : Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate the glucose moiety, enhancing water solubility for renal excretion .
-
Oxidative Pathways : Cytochrome P450 (CYP) enzymes modify the chloro-substituted aryl group, though specific metabolites remain under investigation.
Pharmacokinetic Data :
Functional Group Reactivity
This compound’s structure (C₂₅H₂₉ClO₆) features reactive sites influencing stability and interactions:
-
Chloro Substituent : Electrophilic aromatic substitution susceptibility, though steric hindrance limits reactivity under physiological conditions.
-
β-Glycosidic Bond : Acid-sensitive; hydrolyzes in low-pH environments to release the aglycone.
-
Hydroxyl Groups : Participate in hydrogen bonding with SGLT2 residues, critical for target inhibition .
Table 2: Stability Under Controlled Conditions
| Condition | Observation | Implication |
|---|---|---|
| Acidic pH (≤3) | β-Glycosidic bond hydrolysis | Reduced bioavailability |
| Alkaline pH (≥10) | Aryl chloride nucleophilic substitution | Potential metabolite formation |
| High temperature | Decomposition above 200°C | Storage at controlled temps |
Scientific Research Applications
Pharmacological Mechanism
Janagliflozin works by inhibiting SGLT-2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes the excretion of excess glucose through urine, thereby reducing blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and improved cardiovascular health.
Type 2 Diabetes Management
This compound has been primarily developed for managing T2DM. Clinical studies demonstrate that it effectively lowers glycosylated hemoglobin (HbA1c) levels. For instance, one study reported a reduction of HbA1c by approximately 1.4% from baseline after treatment with this compound, indicating significant anti-diabetic efficacy .
Combination Therapy
This compound shows promise as an add-on therapy to existing treatments like metformin. A multicenter randomized double-blind study indicated that patients receiving this compound alongside metformin experienced improved glycemic control and weight reduction compared to those on metformin alone .
Cardiovascular Benefits
Emerging evidence suggests that SGLT-2 inhibitors, including this compound, may provide cardiovascular benefits. They have been associated with lower risks of hospitalization due to heart failure and improved overall cardiovascular health outcomes in diabetic patients .
Efficacy and Safety
The safety profile of this compound has been evaluated in multiple studies. It is generally well-tolerated, with a low risk of hypoglycemia compared to other antidiabetic agents. Adverse effects primarily include urinary tract infections and genital mycotic infections, which are common among SGLT-2 inhibitors .
Model-Informed Drug Development
A model-informed drug development (MIDD) approach was applied to support the clinical development of this compound. This approach utilized pharmacokinetic/pharmacodynamic modeling to predict drug behavior in patients with T2DM and optimize dosing strategies. The findings indicated effective urinary glucose excretion rates and projected significant reductions in HbA1c over time .
Clinical Trials Overview
Several clinical trials have assessed the efficacy of this compound:
Mechanism of Action
Janagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter-2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose cotransporter-2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
Comparison with Similar Compounds
Cardiovascular and Renal Benefits
SGLT2 inhibitors are recognized for cardiovascular and renal protection. Janagliflozin mirrors these class effects:
| Drug | Cardiovascular Risk Reduction | Renal Outcomes Improvement |
|---|---|---|
| This compound | Potential benefits (ongoing trials) | Reduced albuminuria |
| Dapagliflozin | 17% reduction in HF hospitalizations | 47% lower risk of renal decline |
| Canagliflozin | 14% lower MACE risk | 30% lower ESKD risk |
This compound is positioned for future indications in heart failure and chronic kidney disease (CKD), aligning with dapagliflozin’s approved uses .
Market Position and Unique Advantages
Domestic Innovation in China
This compound is the second domestically developed SGLT2 inhibitor in China, following Hengrui’s henagliflozin. Its approval addresses a growing T2D population (1.4 billion patients in 2021) and leverages local manufacturing for cost efficiency .
Sales Potential
China’s SGLT2 inhibitor market grew at a 237% CAGR (2018–2021) , reaching ¥2.4 billion. This compound is projected to capture significant share due to its dual cardiorenal benefits and domestic preference .
Q & A
Basic Research Questions
Q. What are the key pharmacological characteristics of Janagliflozin, and how do they inform its clinical application in type 2 diabetes mellitus (T2DM)?
- Methodological Answer : this compound’s selectivity for SGLT2 over SGLT1 (>2,800-fold) is central to its mechanism, minimizing off-target effects like gastrointestinal disturbances. Pharmacokinetic (PK) studies in Chinese T2DM patients show dose-linear exposure (25–50 mg), with peak plasma concentration (Cmax) at 1–3 hours and a half-life of 12–14 hours, supporting once-daily dosing . Key efficacy parameters include HbA1c reduction (0.58–0.8% at 24 weeks) and secondary benefits (weight loss: ~2 kg; systolic blood pressure reduction: ~4 mmHg) .
Q. How are bioanalytical methods (e.g., HPLC-MS/MS) validated for quantifying this compound in clinical studies?
- Methodological Answer : Validation follows FDA/EMA guidelines, assessing specificity, linearity (1–500 ng/mL in plasma), accuracy (85–115%), precision (CV ≤15%), and stability. For example, Song et al. (2018) used a C18 column with mobile phase (0.1% formic acid/acetonitrile) and monitored transitions m/z 444.2→163.1 (this compound) and m/z 256.1→116.0 (internal standard). Recovery rates exceeded 90% .
Q. What statistical approaches are recommended for analyzing this compound’s efficacy in Phase III trials?
- Methodological Answer : Use mixed-effects models for repeated measures (MMRM) to handle missing data. For instance, Gao et al. (2023) reported a placebo-adjusted HbA1c reduction of −0.58% (95% CI: −0.98, −0.62; p<0.001) with 25 mg this compound. Pre-specified subgroup analyses (age, BMI, renal function) ensure robustness .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s efficacy across ethnic populations or comorbid conditions?
- Methodological Answer : Conduct meta-regression to adjust for covariates (e.g., baseline HbA1c, renal function). For example, while Li et al. (2020) observed higher HbA1c reductions in Chinese vs. Caucasian cohorts (0.8% vs. 0.6%), physiologically based pharmacokinetic (PBPK) modeling identified body weight and CYP2C8 polymorphisms as moderators . Sensitivity analyses (e.g., excluding outliers) further validate findings.
Q. What trial design optimizes the evaluation of this compound’s cardiorenal benefits in T2DM patients with heart failure (HF) or chronic kidney disease (CKD)?
- Methodological Answer : Adaptive designs (e.g., group-sequential trials) allow early termination for efficacy/futility. The CAMEO-DAPA trial framework (HFpEF cohort) can be adapted, with primary endpoints like composite of cardiovascular death/HF hospitalization. Stratification by eGFR (<60 vs. ≥60 mL/min/1.73m²) and NT-proBNP levels ensures subgroup specificity .
Q. How should pharmacokinetic-pharmacodynamic (PK/PD) modeling address this compound’s variability in patients with hepatic or renal impairment?
- Methodological Answer : Use PBPK models incorporating organ dysfunction parameters. Zhao et al. (2022) simulated this compound exposure in cirrhosis (Child-Pugh B/C) and severe renal impairment (eGFR <30 mL/min), recommending dose adjustments only for eGFR <15 mL/min due to increased AUC∞ (1.3-fold) .
Data Contradiction Analysis
Q. Why do some studies report divergent HbA1c responses to this compound monotherapy vs. combination therapy?
- Methodological Answer : Confounding factors include baseline glycemic control and concomitant medications. Ji et al. (2023) noted greater HbA1c reductions in monotherapy (−0.8%) vs. add-on to metformin (−0.58%), likely due to metformin’s residual effects. Covariate-adjusted ANCOVA models isolate this compound’s contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
